molecular formula C19H36O2 B1234675 17-Methyl-6Z-octadecenoic acid

17-Methyl-6Z-octadecenoic acid

Cat. No.: B1234675
M. Wt: 296.5 g/mol
InChI Key: QWCJNFBLSZGETP-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Methyl-6Z-octadecenoic acid is a long-chain fatty acid.

Scientific Research Applications

Novel Fatty Acid Discovery and Synthesis

The identification and synthesis of 17-Methyl-6Z-Octadecenoic Acid have been a subject of interest. Carballeira et al. (2001) identified novel fatty acids, including this compound, in the mollusk Siphonaria denticulata, marking its first discovery in nature. They also described its total synthesis, highlighting its significance in natural product chemistry (Carballeira, Cruz, Hill, De Voss, & Garson, 2001).

Antiprotozoal Activity

In another study, Carballeira et al. (2009) synthesized (Z)-17-Methyl-13-Octadecenoic Acid and evaluated its antiprotozoal activity, finding it effective against Leishmania donovani. This demonstrates the potential of this compound derivatives in developing new antiprotozoal agents (Carballeira, Montano, Balaña-Fouce, & Prada, 2009).

Biofuel Performance and Emission

A study by Dinesha et al. (2018) explored the effect of varying 9-Octadecenoic acid content in biofuel on the performance and emission of a compression ignition engine. This study suggests a potential application of this compound in the biofuel industry, although it primarily focuses on 9-Octadecenoic acid (Dinesha, Jagannath, & Mohanan, 2018).

Application in Olefin Metathesis

Zerkowski and Solaiman (2012) demonstrated the conversion of Methyl 17-hydroxy stearate to methyl octadec-16-enoate, suggesting a route for the synthesis of omega-functionalized fatty acids. This research opens avenues for using this compound in the synthesis of novel compounds through olefin metathesis (Zerkowski & Solaiman, 2012).

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

(Z)-17-methyloctadec-6-enoic acid

InChI

InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h7,9,18H,3-6,8,10-17H2,1-2H3,(H,20,21)/b9-7-

InChI Key

QWCJNFBLSZGETP-CLFYSBASSA-N

Isomeric SMILES

CC(C)CCCCCCCCC/C=C\CCCCC(=O)O

SMILES

CC(C)CCCCCCCCCC=CCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCC=CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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